



# Application Note: Generation and Characterization of Onradivir-Resistant Influenza A Virus Strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Onradivir |           |
| Cat. No.:            | B12427892 | Get Quote |

#### **Abstract**

This document provides a detailed protocol for the in vitro generation of influenza A virus strains exhibiting reduced susceptibility to **Onradivir**, a novel inhibitor of the viral polymerase basic protein 2 (PB2) subunit. The described methodology involves serial passage of the virus in cell culture under escalating drug pressure. This protocol is intended for researchers in virology and drug development to study resistance mechanisms, identify specific genetic mutations conferring resistance, and evaluate the fitness of resistant variants.

### Introduction

**Onradivir** (ZSP1273) is a potent antiviral agent that targets the PB2 subunit of the influenza A virus polymerase complex, an essential component for viral RNA transcription and replication. [1][2][3][4] Clinical trials have demonstrated its efficacy in treating uncomplicated influenza A infections, positioning it as a valuable alternative to existing therapies like oseltamivir.[2][5] As with any antiviral, the potential for the emergence of drug-resistant strains is a significant concern that necessitates proactive laboratory investigation.[6][7]

The generation of resistant viruses in a controlled laboratory setting is a critical step in understanding the genetic barrier to resistance, identifying key amino acid substitutions, and developing next-generation inhibitors. The most common method for selecting resistant viruses in vitro is through serial passage in cell culture in the presence of the antiviral agent. [8][9] This



protocol outlines a comprehensive workflow for selecting and characterizing **Onradivir**-resistant influenza A strains using Madin-Darby Canine Kidney (MDCK) cells.

#### **Onradivir Mechanism of Action**

**Onradivir** functions by inhibiting the cap-binding activity of the PB2 subunit of the influenza virus RNA-dependent RNA polymerase. This inhibition prevents the virus from "snatching" capped RNA primers from host pre-mRNAs, a crucial step for initiating the transcription of viral mRNAs. By blocking this process, **Onradivir** effectively halts viral replication.



Click to download full resolution via product page

Caption: Mechanism of **Onradivir** action on the influenza virus polymerase complex.



# **Experimental Protocols Materials and Reagents**

- Virus: Wild-type influenza A virus strain (e.g., A/California/07/2009 (H1N1) or a recent clinical isolate).
- · Cells: Madin-Darby Canine Kidney (MDCK) cells.
- Onradivir: Analytical grade compound, dissolved in DMSO to a stock concentration of 10 mM.
- Media:
  - Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  - Infection Medium: DMEM supplemented with 0.2% Bovine Serum Albumin (BSA), 1%
    Penicillin-Streptomycin, and 2 μg/mL TPCK-treated trypsin.
- Reagents for Virus Titration: Crystal violet solution, 10% formalin.
- Reagents for RNA extraction and RT-PCR: Commercial kits for viral RNA extraction, primers for amplifying the PB2 gene segment, reverse transcriptase, and high-fidelity DNA polymerase.

# Protocol 1: Determination of 50% Inhibitory Concentration (IC<sub>50</sub>)

Before initiating the resistance selection, the baseline susceptibility of the wild-type virus to **Onradivir** must be determined.

- Cell Seeding: Seed MDCK cells in 96-well plates at a density that forms a confluent monolayer within 24 hours.
- Drug Dilution: Prepare a 2-fold serial dilution of **Onradivir** in Infection Medium, starting from a high concentration (e.g., 100 μM) down to a minimal concentration. Include a "no-drug" control.



- Infection: Aspirate Growth Medium from the cells and wash with PBS. Infect the cells with the wild-type influenza virus at a Multiplicity of Infection (MOI) of 0.01.
- Treatment: After a 1-hour adsorption period, remove the virus inoculum and add 100 μL of the prepared Onradivir dilutions to the corresponding wells.
- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the no-drug control wells.
- Quantification: Measure the antiviral activity. This can be done by quantifying cell viability using an MTS assay or by collecting the supernatant to determine the viral titer via a plaque assay or TCID<sub>50</sub> assay.
- Calculation: Calculate the IC<sub>50</sub> value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response) with appropriate software.

## **Protocol 2: Serial Passage for Resistance Selection**

This protocol uses escalating concentrations of **Onradivir** to select for resistant viral populations.





#### Click to download full resolution via product page

Caption: Workflow for the in vitro selection of **Onradivir**-resistant influenza virus.

- Initial Infection (Passage 1): Infect a T-25 flask of confluent MDCK cells with the wild-type influenza virus at an MOI of 0.01. After adsorption, add Infection Medium containing
  Onradivir at a sub-inhibitory concentration (e.g., 0.5x IC<sub>50</sub>).
- Incubation and Harvest: Incubate the flask at 37°C until 75-90% CPE is observed (typically 2-3 days). Harvest the supernatant, clarify by low-speed centrifugation, and store at -80°C.
  This is the Passage 1 (P1) virus stock.
- Subsequent Passages: Use the P1 virus stock to infect a fresh T-25 flask of MDCK cells. This time, use Infection Medium containing **Onradivir** at a higher concentration (e.g., 1x IC<sub>50</sub>).



- Escalation of Drug Pressure: Repeat the passage process. With each subsequent passage, gradually increase the concentration of Onradivir (e.g., 2x, 4x, 8x IC₅₀). The key is to increase the concentration only when the virus demonstrates robust replication at the current concentration. If the virus fails to replicate, the previous concentration should be maintained for one or two more passages.
- Monitoring: At each passage, aliquot a portion of the harvested virus for:
  - Viral Titration: To ensure the virus is replicating.
  - Phenotypic Analysis: Periodically perform the IC₅₀ assay (Protocol 2.2) to check for a shift in susceptibility.
  - Genotypic Analysis: Store samples for subsequent RNA extraction and sequencing of the PB2 gene.
- Termination: Continue the process for 15-20 passages or until a significant increase (e.g., >10-fold) in the IC<sub>50</sub> value is observed.

# **Protocol 3: Genotypic Characterization**

- RNA Extraction: Extract viral RNA from the supernatant of selected passages (e.g., P5, P10, P15, and the final passage) using a commercial viral RNA extraction kit.
- RT-PCR: Perform reverse transcription followed by PCR (RT-PCR) to amplify the full coding sequence of the PB2 gene. Use a high-fidelity polymerase to minimize PCR-introduced errors.
- Sequencing: Purify the PCR product and send it for Sanger sequencing. For analyzing mixed populations, next-generation sequencing (NGS) is recommended.
- Sequence Analysis: Align the sequences from the passaged viruses with the wild-type PB2 sequence to identify amino acid substitutions.

## **Data Presentation and Interpretation**

Quantitative data should be meticulously recorded and summarized to track the evolution of resistance over time.



Table 1: Summary of Resistance Selection and

Characterization

| Passage<br>Number  | Onradivir<br>Conc. (µM) | Viral Titer<br>(log10<br>TCID50/mL) | Fold-<br>Change in<br>IC50 | IC50 (μM) | PB2 Amino<br>Acid<br>Substitutio<br>ns |
|--------------------|-------------------------|-------------------------------------|----------------------------|-----------|----------------------------------------|
| P0 (Wild-<br>Type) | 0                       | 7.5                                 | 1.0                        | 0.5       | None                                   |
| P5                 | 2.0                     | 7.2                                 | 2.4                        | 1.2       | [Hypothetical:<br>K356R]               |
| P10                | 8.0                     | 6.8                                 | 11.2                       | 5.6       | [Hypothetical:<br>K356R,<br>D480N]     |
| P15                | 32.0                    | 6.5                                 | 45.8                       | 22.9      | [Hypothetical:<br>K356R,<br>D480N]     |

Note: Data presented in this table is hypothetical and for illustrative purposes only.

A significant fold-change in the IC<sub>50</sub> value, coupled with the consistent identification of specific mutations in the PB2 gene, provides strong evidence for the generation of an **Onradivir**-resistant strain. Further characterization, such as reverse genetics to confirm the role of specific mutations and viral fitness assays (e.g., replication kinetics, competition assays), should be performed.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. Promising clinical results for novel antiviral onradivir for flu | CIDRAP [cidrap.umn.edu]







- 2. emireviews.com [emireviews.com]
- 3. researchgate.net [researchgate.net]
- 4. efficacy-and-safety-of-onradivir-in-adults-with-acute-uncomplicated-influenza-a-infection-in-china-a-multicentre-double-blind-randomised-placebo-controlled-and-oseltamivir-controlled-phase-3-trial Ask this paper | Bohrium [bohrium.com]
- 5. Antiviral drugs oseltamivir, onradivir may lead to better flu outcomes | CIDRAP [cidrap.umn.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Generation and Characterization of Onradivir-Resistant Influenza A Virus Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427892#protocol-for-generating-onradivir-resistant-influenza-strains-in-the-laboratory]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com